molecular formula C27H23NO7 B11048366 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide

3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B11048366
M. Wt: 473.5 g/mol
InChI Key: WEKWKDYKDNEUQZ-UHFFFAOYSA-N
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Description

3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound that features a combination of benzodioxole, chromen, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and chromen intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the chromen moiety can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 under mild conditions.

    Reduction: Reagents such as LiAlH4 or NaBH4.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests that it might have activity against certain diseases, although further research would be needed to confirm this.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique structure could impart desirable properties to materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[(4-HYDROXYPHENYL)METHYL]PROPANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[(4-CHLOROPHENYL)METHYL]PROPANAMIDE: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The uniqueness of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]PROPANAMIDE lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H23NO7

Molecular Weight

473.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C27H23NO7/c1-32-18-9-6-16(7-10-18)14-28-24(29)13-20(17-8-11-22-23(12-17)34-15-33-22)25-26(30)19-4-2-3-5-21(19)35-27(25)31/h2-12,20,30H,13-15H2,1H3,(H,28,29)

InChI Key

WEKWKDYKDNEUQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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